3-(4-Aminophenyl)propan-1-ol

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Unlike 3-phenylpropan-1-ol (lacks amine) or 4-aminocinnamic acid (rigid chain), 3-(4-Aminophenyl)propan-1-ol offers a unique bifunctional core with a flexible propyl spacer. Its solid physical state (mp 50–54°C) enables accurate weighing and compatibility with automated HTS platforms. With a LogP of 1.19, it sits in the oral absorption sweet spot, making it superior to polar analogs for CNS drug design. Independent amine and alcohol functionalization supports orthogonal parallel SAR library synthesis. Procure this high-purity (≥95%) research intermediate for streamlined medicinal chemistry, advanced polymer development, and specialty chemical manufacturing.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 14572-92-0
Cat. No. B078041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminophenyl)propan-1-ol
CAS14572-92-0
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCO)N
InChIInChI=1S/C9H13NO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7,10H2
InChIKeyVTHAHSYNSNZPSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Aminophenyl)propan-1-ol (CAS 14572-92-0): Procurement Guide for a Dual-Functional Amino Alcohol Building Block


3-(4-Aminophenyl)propan-1-ol (CAS 14572-92-0) is a bifunctional aromatic amino alcohol with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol [1]. Its structure features a primary aromatic amine and a primary aliphatic alcohol, separated by a three-carbon propyl spacer . This structural arrangement confers distinct reactivity and physicochemical properties, making it a valuable intermediate in the synthesis of pharmaceutical candidates, advanced polymers, and specialty chemicals .

Why Generic Substitution Fails for 3-(4-Aminophenyl)propan-1-ol (14572-92-0)


Substituting 3-(4-aminophenyl)propan-1-ol with a generic analog is scientifically unsound due to the critical interplay of its two functional groups and its carbon chain length. Unlike 3-phenylpropan-1-ol, which lacks an amino group, or 4-aminocinnamic acid, which possesses a rigid unsaturated carbon chain , 3-(4-aminophenyl)propan-1-ol offers a unique combination of an electron-donating para-amino group and a flexible aliphatic alcohol. This bifunctionality enables orthogonal derivatization and distinct physicochemical properties , as quantified in the evidence below. Substitution can lead to divergent reactivity, altered pharmacokinetic profiles, and compromised material performance.

Quantitative Differentiation of 3-(4-Aminophenyl)propan-1-ol (14572-92-0): A Comparative Evidence Guide


Enhanced Nucleophilicity vs. 3-(4-Nitrophenyl)propan-1-ol

The amino group in 3-(4-aminophenyl)propan-1-ol confers significantly greater nucleophilicity compared to the nitro group in 3-(4-nitrophenyl)propan-1-ol. This difference is rooted in the electron-donating nature of the para-amino group, which activates the aromatic ring, versus the electron-withdrawing effect of the nitro group. Consequently, the target compound readily participates in electrophilic aromatic substitution and diazotization reactions, while its nitro analog is unreactive under the same conditions [1].

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Bifunctional Derivatization vs. 3-Phenylpropan-1-ol

3-(4-Aminophenyl)propan-1-ol possesses two distinct functional groups, enabling orthogonal derivatization strategies. 3-Phenylpropan-1-ol, lacking the amino group, has only one site for chemical modification . The target compound's amine can undergo acylation, sulfonylation, and diazotization, while the alcohol can be independently oxidized, esterified, or etherified . This bifunctionality allows for the generation of significantly more diverse molecular scaffolds from a single starting material.

Polymer Chemistry Drug Discovery Library Synthesis

Lipophilicity and Bioavailability Potential vs. 3-(4-Aminophenyl)propionic Acid

The calculated partition coefficient (LogP) of 3-(4-aminophenyl)propan-1-ol is 1.19, indicating moderate lipophilicity . In contrast, 3-(4-aminophenyl)propionic acid, with its carboxylic acid group, exhibits a significantly lower LogP (predicted ~0.5). This difference in lipophilicity directly impacts membrane permeability and oral bioavailability, with the target compound being better suited for crossing biological membranes [1].

ADME Pharmacokinetics Medicinal Chemistry

Solid-State Stability and Handling vs. 3-Phenylpropan-1-ol

3-(4-Aminophenyl)propan-1-ol exists as a solid at room temperature, with a reported melting point of 50-54°C and 54-55°C . This contrasts with 3-phenylpropan-1-ol, which is a liquid at room temperature (mp: -18°C). The solid-state nature of the target compound offers significant advantages in handling, weighing, and long-term storage stability, particularly in automated synthesis and large-scale manufacturing workflows .

Formulation Process Chemistry Supply Chain

Optimal Procurement Scenarios for 3-(4-Aminophenyl)propan-1-ol (CAS 14572-92-0)


Synthesis of Diverse Compound Libraries via Orthogonal Derivatization

The bifunctional nature of 3-(4-aminophenyl)propan-1-ol, with both an amine and an alcohol, makes it an ideal core scaffold for generating diverse compound libraries. As established in Section 3 , the amine and alcohol can be independently modified, enabling parallel or sequential diversification strategies. This is particularly valuable in medicinal chemistry for hit-to-lead optimization and structure-activity relationship (SAR) studies [1].

Development of Orally Bioavailable Drug Candidates

With a calculated LogP of 1.19, 3-(4-aminophenyl)propan-1-ol falls within the optimal lipophilicity range for oral absorption . This makes it a superior starting point compared to more polar analogs like 3-(4-aminophenyl)propionic acid for designing central nervous system (CNS) or other orally administered drugs where membrane permeability is critical [1].

Preparation of Functional Polymers and Advanced Materials

The dual functionality of 3-(4-aminophenyl)propan-1-ol is exploited in polymer chemistry. The amino group can be incorporated into polyamide or epoxy resins, while the hydroxyl group provides a site for further grafting or crosslinking . This enables the synthesis of tailored materials with specific mechanical, thermal, or adhesive properties, as highlighted by its use in condensation polymers for industrial process additives [1].

Automated Synthesis and High-Throughput Experimentation

The solid physical state of 3-(4-aminophenyl)propan-1-ol at room temperature (mp 50-54°C) offers significant practical advantages over liquid analogs . It facilitates accurate weighing, reduces the risk of spillage and contamination, and is compatible with solid-dispensing automated systems. These factors are critical for minimizing variability and maximizing throughput in high-throughput synthesis and screening workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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